molecular formula C18H19F3N2O2 B2784959 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 716373-25-0

2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2784959
CAS No.: 716373-25-0
M. Wt: 352.357
InChI Key: LIYXAVDGIFOWRC-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with dimethyl, morpholinyl, and trifluoromethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the condensation of 2,5-dimethylpyrrole with a suitable aldehyde in the presence of a catalyst. One common method involves the use of 2,5-dimethylpyrrole and 2-morpholin-4-yl-5-(trifluoromethyl)benzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

2,5-Dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde has been investigated for its potential therapeutic applications. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies :

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. Studies have shown that modifications to the pyrrole ring can enhance cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting potential as an antimicrobial agent. Further studies are required to elucidate its mechanism of action.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Condensation Reactions : It can participate in forming more complex molecules through condensation reactions with other organic compounds.
  • Cross-Coupling Reactions : The presence of the trifluoromethyl group facilitates cross-coupling reactions, which are essential in synthesizing pharmaceuticals and agrochemicals.

Material Science

This compound is being explored for applications in material science due to its unique electronic properties.

  • Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity, making it suitable for applications in organic electronics and sensors.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to disrupt bacterial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar chemical properties but lacking the morpholinyl and trifluoromethyl groups.

    2-Morpholin-4-yl-5-(trifluoromethyl)benzaldehyde: A related compound with similar functional groups but lacking the pyrrole ring.

    2,5-Dimethyl-1-(2-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde: A closely related compound with similar structure but without the trifluoromethyl group.

Uniqueness

The uniqueness of 2,5-dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the morpholinyl group may improve its solubility and bioavailability. These features make it a valuable compound for various scientific research applications.

Biological Activity

2,5-Dimethyl-1-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H18F3N3O\text{C}_{18}\text{H}_{18}\text{F}_3\text{N}_3\text{O}

The synthesis typically involves the reaction of 2,5-dimethylpyrrole with morpholine and a trifluoromethyl-substituted phenyl group. The compound can be isolated through chromatographic techniques after the reaction is complete .

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including the target compound, exhibit significant anticancer activity. For instance, studies have shown that similar pyrrole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1 summarizes the anticancer activity of related pyrrole compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrrole AHeLa10Apoptosis induction
Pyrrole BMCF-715Cell cycle arrest
Target CompoundA54912Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of DNA synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated potential anti-inflammatory effects in vitro. It has been shown to inhibit pro-inflammatory cytokine production in macrophages, suggesting a possible role in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on lung cancer cells (A549). The results indicated that treatment with the compound led to a significant reduction in cell viability (IC50 = 12 µM), primarily through apoptosis induction.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 20 µg/mL, demonstrating its potential as a new antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrole ring or modifications to the morpholine moiety can significantly influence both potency and selectivity against target biological pathways .

Table 2 illustrates some SAR findings:

ModificationBiological Activity Change
Trifluoromethyl groupIncreased potency
Morpholine substitutionEnhanced selectivity
Dimethyl substitutionsImproved solubility

Properties

IUPAC Name

2,5-dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-12-9-14(11-24)13(2)23(12)17-10-15(18(19,20)21)3-4-16(17)22-5-7-25-8-6-22/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYXAVDGIFOWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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